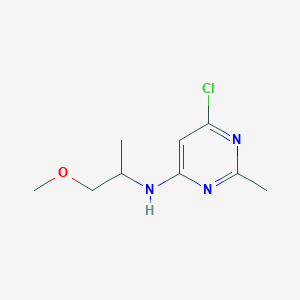

6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine

説明

6-Chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 6, a methyl group at position 2, and a 1-methoxypropan-2-ylamine group at position 2.

特性

IUPAC Name |

6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O/c1-6(5-14-3)11-9-4-8(10)12-7(2)13-9/h4,6H,5H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQDEKNTMLJQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative with notable potential in various biological applications. This compound is characterized by its unique structural features, including a chlorine atom and a methoxypropan-2-yl group, which contribute to its biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H14ClN3O

- Molecular Weight : 215.68 g/mol

- Melting Point : 108-110°C

- Solubility : Soluble in various organic solvents

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions in dimethylformamide (DMF) using cesium carbonate as a base. The reaction conditions significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can act as effective antibacterial agents against various strains of bacteria, including E. coli and S. aureus. The minimal inhibitory concentrations (MICs) of these compounds were determined using broth microdilution assays, confirming their potential as antibacterial agents .

Cytotoxicity and Apoptosis

The cytotoxic effects of this compound have also been evaluated against different cell lines. The MTT assay results demonstrated that certain derivatives exhibit significant cytotoxicity, leading to apoptosis in cancer cells. This suggests that this compound may have applications in cancer therapy by inducing cell death in malignant cells .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Its interactions with cytochrome P450 enzymes (CYPs) suggest it may modulate drug metabolism, potentially increasing the plasma concentration of co-administered drugs. This property is particularly relevant for drugs requiring prolonged action or enhanced bioavailability .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H14ClN3O | Antibacterial, cytotoxic |

| 6-chloro-N-(ethyl)-2-methylpyrimidin | C8H10ClN3 | Moderate antibacterial |

| 6-(chloromethyl)-N,1-dimethyl-pyrazolo[3,4-d]pyrimidin | C10H12ClN5 | Antitumor activity |

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives similar to this compound:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized pyrimidine derivatives against multiple bacterial strains and found promising results indicating their potential use as antimicrobial agents .

- Cytotoxicity Evaluation : Another research focused on assessing the cytotoxic effects of various derivatives on cancer cell lines, revealing significant apoptotic activity linked to specific structural features within the compounds .

- Enzyme Interaction Studies : Molecular docking studies confirmed the binding affinity of these compounds to various enzymes, suggesting their potential role as enzyme inhibitors which could enhance therapeutic efficacy when used alongside other medications .

類似化合物との比較

Structural and Physicochemical Comparisons

The following table compares 6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine with structurally analogous pyrimidin-4-amine derivatives:

Key Observations :

Substituent Effects: The methoxypropan-2-yl group in the target compound likely enhances water solubility compared to lipophilic groups like cyclohexene ethyl (251.75 g/mol, ). Furan methyl substituents (as in ) may improve binding to aromatic biological targets due to π-stacking interactions.

Chloro Position : The 6-chloro substitution is conserved across analogs, suggesting its critical role in electronic modulation of the pyrimidine ring or as a leaving group for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。